REACTION_SMILES
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[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH3:1][NH:2][CH3:3].[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[Cl:4][c:5]1[cH:6][cH:7][c:8]([S:11](=[O:12])(=[O:13])[Cl:14])[cH:9][n:10]1>>[CH3:1][N:2]([CH3:3])[S:11]([c:8]1[cH:7][cH:6][c:5]([Cl:4])[n:10][cH:9]1)(=[O:12])=[O:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Cl)nc1
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Name
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Type
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product
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Smiles
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CN(C)S(=O)(=O)c1ccc(Cl)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |